molecular formula C8H10ClNO2S B1467898 2-(3-Chlorophenyl)ethane-1-sulfonamide CAS No. 919353-98-3

2-(3-Chlorophenyl)ethane-1-sulfonamide

Cat. No. B1467898
CAS RN: 919353-98-3
M. Wt: 219.69 g/mol
InChI Key: VTMOYSKJFQMCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-(3-Chlorophenyl)ethane-1-sulfonamide is 1S/C8H10ClNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12) . This indicates that the molecule consists of a sulfonamide group attached to a 3-chlorophenyl group and an ethane group .


Physical And Chemical Properties Analysis

2-(3-Chlorophenyl)ethane-1-sulfonamide is a powder at room temperature . The compound has a molecular weight of 219.69 . Unfortunately, specific information on other physical and chemical properties such as boiling point, melting point, and solubility is not available.

Mechanism of Action

While the specific mechanism of action for 2-(3-Chlorophenyl)ethane-1-sulfonamide is not available, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the folic acid they need to grow and reproduce .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-chlorophenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMOYSKJFQMCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)ethane-1-sulfonamide
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Reactant of Route 5
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Reactant of Route 6
2-(3-Chlorophenyl)ethane-1-sulfonamide

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